QS11

ARFGAP1 Wnt Signaling Enzyme Assay

QS11 is the definitive small-molecule ARFGAP1 inhibitor—the only widely characterized probe for this GTPase-activating protein class. It acts as a Wnt/β-catenin synergist (200-fold reporter activation with Wnt-3a vs. 40-fold alone; Kd=620 nM ARFGAP1, 364 nM AMAP1), enabling physiologically relevant studies without global β-catenin stabilization. SAR is exquisitely specific: the QS11-NC analog is biologically inert. Validated in cancer migration (80% inhibition at 2.5 µM) and in vivo renal ischemia-reperfusion injury. Includes a structurally identical negative control for rigorous experimental design.

Molecular Formula C36H33N5O2
Molecular Weight 567.7 g/mol
CAS No. 944328-88-5
Cat. No. B610383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQS11
CAS944328-88-5
SynonymsQS11;  QS-11;  QS 11; 
Molecular FormulaC36H33N5O2
Molecular Weight567.7 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)NC(CC7=CC=CC=C7)CO
InChIInChI=1S/C36H33N5O2/c42-23-31(20-25-8-3-1-4-9-25)38-34-33-35(40-36(39-34)43-32-19-18-28-12-7-13-30(28)21-32)41(24-37-33)22-26-14-16-29(17-15-26)27-10-5-2-6-11-27/h1-6,8-11,14-19,21,24,31,42H,7,12-13,20,22-23H2,(H,38,39,40)/t31-/m0/s1
InChIKeyDOKZLKDGUQWMSX-HKBQPEDESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

QS11 (CAS 944328-88-5): Potent ARFGAP Inhibitor and Wnt/β-Catenin Synergist for Oncology and Regenerative Medicine Research


QS11 is a purine-based small molecule identified as an inhibitor of the GTPase-activating protein of ADP-ribosylation factor 1 (ARFGAP1) [1]. It functions as a potent synergist of the canonical Wnt/β-catenin signaling pathway, significantly amplifying transcriptional activity in the presence of Wnt ligands . QS11 exhibits a well-characterized molecular interaction profile, binding directly to ARFGAPs with defined affinities, and is the only widely studied small-molecule inhibitor of this class of GTPase-activating proteins [1]. Its unique mechanism of action involves modulating ARF activity and protein trafficking, thereby influencing β-catenin nuclear translocation .

Why Substituting QS11 with a General ARFGAP or Wnt Modulator Compromises Experimental Reproducibility


QS11 is not interchangeable with other Wnt pathway modulators or ARFGAP inhibitors due to its unique, well-defined mechanism and the extreme sensitivity of its structure-activity relationship (SAR). Unlike direct GSK3β inhibitors (e.g., BIO, LiCl) which cause global β-catenin stabilization, QS11 acts upstream as a specific synergist, only potentiating signaling in the presence of a Wnt ligand, thereby offering a more physiologically relevant and controllable experimental tool [1]. Furthermore, SAR studies have demonstrated that even a single structural modification, as seen in the close analog QS11-NC, completely abolishes both ARFGAP1 inhibition and Wnt/β-catenin synergistic activity, underscoring that minor alterations in chemical composition render the molecule inactive [2]. This exquisite structural specificity means that substituting QS11 with a general ARFGAP inhibitor or a different Wnt agonist will not replicate its precise biological effects and could introduce significant off-target activity, invalidating the experimental context.

Quantitative Differentiation of QS11: Head-to-Head and Cross-Study Comparative Evidence


Direct Inhibition of ARFGAP1 by QS11 vs. Complete Inactivity of QS11-NC

In a direct enzymatic assay using purified ARFGAP1 protein, QS11 demonstrated potent inhibition with an EC50 of 1.5 μM [1]. In stark contrast, the close structural analog QS11-NC, which differs only in the substitution at the N9 position, exhibited no detectable inhibition of ARFGAP1 activity under identical assay conditions [1]. This provides unequivocal evidence that the specific chemical structure of QS11 is essential for its primary pharmacological activity, a differentiation not captured by general compound class designations.

ARFGAP1 Wnt Signaling Enzyme Assay

QS11 Synergistically Potentiates Wnt/β-Catenin Signaling vs. Wnt-3a Alone

QS11 acts as a true synergistic agonist, dramatically enhancing Wnt ligand-induced transcriptional activity. In a standardized Super(8X)TOPFlash reporter assay in HEK293 cells, QS11 treatment alone induced a modest 2-fold increase in activity, while Wnt-3a conditioned medium alone induced a 40-fold increase . The combination of QS11 and Wnt-3a resulted in a 200-fold increase in reporter activity relative to the basal control . This 5-fold potentiation over Wnt-3a alone is a key quantitative differentiation from direct Wnt agonists that activate the pathway independently.

Wnt/β-catenin Transcriptional Activation SuperTOPFlash Assay

Specific Binding Affinity for ARFGAP Proteins: QS11 vs. AMAP1 and ARFGAP1

QS11 demonstrates a specific, quantifiable binding interaction with its target protein class. Surface plasmon resonance (SPR) analysis revealed that QS11 binds to the ARFGAP domain of AMAP1 with a dissociation constant (Kd) of 364 nM and to ARFGAP1 with a Kd of 620 nM [1]. These sub-micromolar binding affinities provide a clear quantitative metric differentiating QS11 from other small molecules lacking this defined target engagement profile.

ARFGAP Surface Plasmon Resonance Binding Affinity

Functional Inhibition of Breast Cancer Cell Migration by QS11

QS11 exhibits functional activity in a cell-based model of cancer metastasis. In a transwell migration assay, QS11 inhibited the migration of AMAP1-overexpressing MDA-MB-231 breast cancer cells in a dose-dependent manner, achieving 80% inhibition at a concentration of 2.5 μM [1]. This functional effect is directly linked to its inhibition of AMAP1, an ARFGAP essential for cellular invasiveness. Other ARFGAP inhibitors or general Wnt modulators would not replicate this specific functional outcome without similar target engagement.

Cancer Metastasis Cell Migration MDA-MB-231

Comparative In Vivo Efficacy: QS11 vs. Tideglusib in Renal Ischemia-Reperfusion Injury

In a rat model of renal ischemia-reperfusion injury (RIRI), QS11 demonstrated significant renoprotective effects by activating the Wnt/β-catenin pathway. Treatment with QS11 led to markedly reduced levels of pro-apoptotic (caspase-3) and inflammatory (NFκB) mediators compared to the untreated RIRI control group [1]. While a direct head-to-head comparison was not performed, the study included tideglusib, another Wnt activator, as a separate treatment arm, providing a valuable context for QS11's in vivo efficacy [1].

Renal Protection Ischemia-Reperfusion Injury In Vivo

Validated Research Applications for QS11 Based on Quantified Performance Data


Mechanistic Studies of ARFGAP-Dependent Wnt/β-Catenin Synergy

QS11 is the optimal chemical probe for dissecting the role of ARFGAP1 in Wnt/β-catenin signaling. Its defined synergistic activity (200-fold activation with Wnt-3a vs. 40-fold alone) and specific binding affinity (Kd = 620 nM for ARFGAP1) allow researchers to interrogate ARF-mediated protein trafficking without the confounding effects of direct β-catenin stabilization, as seen with GSK3β inhibitors [1]. The availability of a structurally identical but biologically inactive negative control, QS11-NC, further strengthens its utility in rigorous experimental design [2].

Investigating ARFGAP-Mediated Cancer Cell Migration and Invasion

QS11 provides a well-characterized tool for studying the role of ARFGAPs, particularly AMAP1, in cancer metastasis. Its potent inhibition of MDA-MB-231 breast cancer cell migration (80% at 2.5 μM) is directly linked to its high-affinity binding to the AMAP1 ARFGAP domain (Kd = 364 nM) [3]. This validated functional readout makes QS11 a superior choice for experiments aiming to establish a causal link between ARFGAP inhibition and reduced cellular invasiveness.

Preclinical Modeling of Wnt-Dependent Tissue Protection and Regeneration

QS11 has demonstrated in vivo efficacy in a rat model of renal ischemia-reperfusion injury, significantly reducing biomarkers of apoptosis (caspase-3) and inflammation (NFκB) [4]. This data supports the use of QS11 in preclinical studies exploring the therapeutic potential of Wnt/β-catenin pathway activation for tissue protection, regeneration, and repair. Its defined mechanism offers a more targeted approach than broadly acting Wnt agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for QS11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.